Isoxaflutole
Overview
Description
Isoxaflutole belongs to the class of organic compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .
Molecular Structure Analysis
The molecular formula of Isoxaflutole is C15H12F3NO4S . It has an average mass of 359.320 Da and a monoisotopic mass of 359.043915 Da .
Chemical Reactions Analysis
Isoxaflutole degrades sequentially through hydrolysis to the biologically active diketonitrile (DKN) degradation product through the opening of the isoxazole ring which then degrades to a benzoic acid analogue (BA) .
Scientific Research Applications
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Weed Control in Maize
- Field : Agriculture, specifically maize cultivation .
- Application : Isoxaflutole is used as a pre-emergence herbicide for controlling weeds in maize .
- Method : The herbicide is applied at 30 g active ingredient (a.i.) ha−1 pre-emergence (PRE) to control large numbers of weeds .
- Results : Isoxaflutole PRE at 100 to 250 g a.i. ha−1 provided satisfactory full-season control of the dominant common broadleaf and grass weeds in the field .
-
Weed Control in HPPD-Resistant Cotton
- Field : Agriculture, specifically cotton cultivation .
- Application : Isoxaflutole is used in HPPD-resistant cotton for weed management .
- Method : Isoxaflutole is applied PRE at 105 g ha−1 alone and in various combinations with other herbicides .
- Results : Cotton injury from Isoxaflutole applied PRE was minimal (0% to 3%). Late-season cotton height and cotton lint yield were not affected by any herbicide treatment .
-
Weed Control in Maize, Sweetcorn, and Poppy
- Field : Agriculture, specifically maize, sweetcorn, and poppy cultivation .
- Application : Isoxaflutole is used as a herbicide to control a serious danger to plant health .
- Method : The specific methods of application are not detailed in the source .
- Results : For maize and sweetcorn, there are insufficient or sufficient chemical alternatives available, and for poppy, insufficient chemical alternatives to Isoxaflutole are available .
-
Weed Control in Genetically Engineered Soybeans
- Field : Agriculture, specifically soybean cultivation .
- Application : Isoxaflutole is used on genetically engineered soybeans to control weeds that have become resistant to many other herbicides .
- Method : The specific methods of application are not detailed in the source .
- Results : The application of Isoxaflutole on genetically engineered soybeans with certain use conditions could be done in an environmentally-protective manner in certain parts of the country .
-
Volatility, Adsorption, and Degradation Characteristics
- Field : Environmental Science .
- Application : The volatility, absorption, and degradation characteristics of Isoxaflutole were examined to evaluate its risk in the environment .
- Method : Laboratory tests were conducted to examine the volatility, absorption, and degradation characteristics of Isoxaflutole .
- Results : Isoxaflutole showed characteristics of difficult volatility, difficult absorption, and fast degradation in a water-sediment system, indicating a relatively low risk to the environment .
-
Weed Control in Herbicide-Tolerant Soybeans
- Field : Agriculture, specifically soybean cultivation .
- Application : Isoxaflutole is used on herbicide-tolerant soybeans to control weeds that have become resistant to many other herbicides .
- Method : The specific methods of application are not detailed in the source .
- Results : The application of Isoxaflutole on genetically engineered soybeans with certain use conditions could be done in an environmentally-protective manner in certain parts of the country .
-
Weed Control in Corn
- Field : Agriculture, specifically corn cultivation .
- Application : Isoxaflutole is used as a new tool to combat damaging weeds and help better control emerging herbicide-resistance issues .
- Method : The specific methods of application are not detailed in the source .
- Results : Isoxaflutole and its breakdown products can migrate into surface water and groundwater, where they persist and accumulate .
-
Weed Control in Sweet Corn
- Field : Agriculture, specifically sweet corn cultivation .
- Application : Isoxaflutole is used as a soil and post-emergence-applied isoxazole herbicide in sweet corn that inhibits p-hydroxyphenyl pyruvate dioxygenase (HPPD), an important enzyme involved in the biosynthesis of carotene pigments in plants .
- Method : The specific methods of application are not detailed in the source .
- Results : The herbicide has been applied pre-emergence at the rate of 125 g ha−1 on corn crops grown on fields located in regions different as to their soil textures .
-
Weed Control in Field Corn
- Field : Agriculture, specifically field corn cultivation .
- Application : Isoxaflutole has been used on corn since 1999. Although the herbicide is applied on less than 10% of corn grown in the US, it has left a large environmental footprint because of its persistence in the environment and ability to leach into groundwater .
- Method : The specific methods of application are not detailed in the source .
- Results : The herbicide is applied on less than 10% of corn grown in the US, it has left a large environmental footprint because of its persistence in the environment and ability to leach into groundwater .
Safety And Hazards
properties
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-4-yl)-[2-methylsulfonyl-4-(trifluoromethyl)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO4S/c1-24(21,22)12-6-9(15(16,17)18)4-5-10(12)13(20)11-7-19-23-14(11)8-2-3-8/h4-8H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIKARCXOQLFHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)C(=O)C2=C(ON=C2)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5034723 | |
Record name | Isoxaflutole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5034723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white or light yellow solid; [Merck Index] White powder; [MSDSonline] | |
Record name | Isoxaflutole | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5739 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In water, 6.2 mg/L at pH 5.5 and 20 °C | |
Record name | ISOXAFLUTOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7275 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.590 g/cu cm | |
Record name | ISOXAFLUTOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7275 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000001 [mmHg], 7.5X10-9 mm Hg at 25 °C | |
Record name | Isoxaflutole | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5739 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | ISOXAFLUTOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7275 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Isoxaflutole | |
Color/Form |
Off-white or pale yellow solid, Granular powder | |
CAS RN |
141112-29-0 | |
Record name | Isoxaflutole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141112-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoxaflutole [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141112290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoxaflutole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12938 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Isoxaflutole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5034723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methanone, (5-cyclopropyl-4-isoxazolyl)[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.433 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOXAFLUTOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T9R0O0EYT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ISOXAFLUTOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7275 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
138-138.5 °C | |
Record name | ISOXAFLUTOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7275 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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